1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Overview
Description
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene: is a fluorinated aromatic compound characterized by the presence of four fluorine atoms and a trichloromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with trichloromethyl chloroformate under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms and the trichloromethoxy group.
Oxidation and Reduction Reactions: The presence of the trichloromethoxy group allows for potential oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the trichloromethoxy group .
Scientific Research Applications
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and the trichloromethoxy group. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes .
Comparison with Similar Compounds
1,2,4,5-Tetrafluorobenzene: This compound lacks the trichloromethoxy group but shares the tetrafluorinated benzene ring.
1,4-Bis(chloromethyl)tetrafluorobenzene: This compound has chloromethyl groups instead of the trichloromethoxy group.
2,3,5,6-Tetrafluorophenol: This compound has a hydroxyl group instead of the trichloromethoxy group.
Uniqueness: 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene is unique due to the presence of both the tetrafluorinated benzene ring and the trichloromethoxy group, which confer distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(trichloromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F4O/c8-7(9,10)15-6-4(13)2(11)1-3(12)5(6)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGPMWNLRMSDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(Cl)(Cl)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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